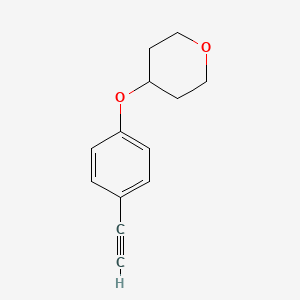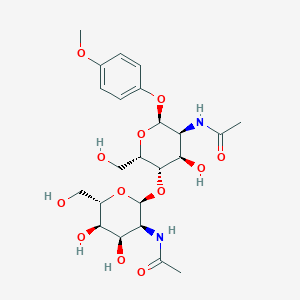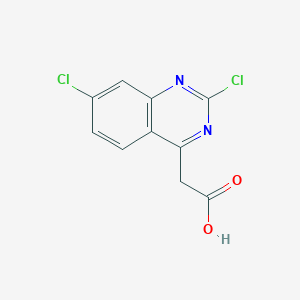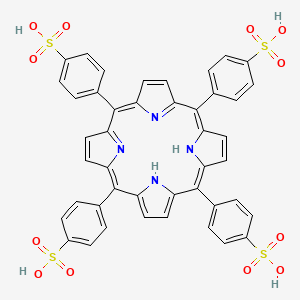
Eupantol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eupantol, known chemically as pantoprazole, is a substituted benzimidazole derivative. It functions as a proton pump inhibitor, reducing the production of gastric acid by forming a covalent bond with the H+/K+ ATPase enzyme system at the secretory surface of gastric parietal cells . This compound is commonly used to treat conditions such as gastroesophageal reflux disease (GERD), stomach ulcers, and Zollinger-Ellison syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pantoprazole involves several steps, starting with the preparation of the benzimidazole core. The process typically includes:
Formation of the benzimidazole ring: This is achieved by reacting o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Substitution reactions: The benzimidazole core undergoes various substitution reactions to introduce functional groups such as methoxy and difluoromethoxy.
Sulfoxidation: The final step involves the oxidation of a thioether group to a sulfoxide, forming pantoprazole.
Industrial Production Methods
Industrial production of pantoprazole follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, high-yield catalysts, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Pantoprazole undergoes several types of chemical reactions, including:
Oxidation: The thioether group in pantoprazole is oxidized to a sulfoxide during its synthesis.
Substitution: Various substitution reactions are used to introduce functional groups into the benzimidazole core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for sulfoxidation.
Acids: Hydrochloric acid for the formation of the benzimidazole ring.
Solvents: Methanol, dichloromethane, and water are commonly used solvents.
Major Products
The major product of these reactions is pantoprazole itself, with the sulfoxide group being a critical functional group for its activity .
Scientific Research Applications
Pantoprazole has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of proton pump inhibitors and their synthesis.
Biology: Investigated for its effects on gastric acid secretion and its interactions with various biological molecules.
Mechanism of Action
Pantoprazole exerts its effects by inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By forming a covalent bond with the enzyme, pantoprazole effectively blocks acid secretion, leading to a reduction in gastric acidity . This mechanism is particularly useful in treating conditions like GERD and Zollinger-Ellison syndrome .
Comparison with Similar Compounds
Pantoprazole is part of a class of drugs known as proton pump inhibitors (PPIs). Similar compounds include:
- Omeprazole
- Lansoprazole
- Esomeprazole
- Rabeprazole
Uniqueness
Pantoprazole is unique among PPIs due to its specific binding affinity and longer duration of action. It has been shown to be more effective in certain patient populations and has a lower potential for drug interactions compared to other PPIs .
Conclusion
Eupantol (pantoprazole) is a highly effective proton pump inhibitor with a wide range of applications in medicine and scientific research. Its unique chemical properties and mechanism of action make it a valuable compound for treating acid-related disorders and for use in various research studies.
Properties
CAS No. |
142678-34-0 |
|---|---|
Molecular Formula |
C16H16F2N3NaO4S |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
sodium;6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide |
InChI |
InChI=1S/C16H16F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15-16,21H,8H2,1-2H3;/q-1;+1 |
InChI Key |
NAZATOKUDNDUAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride](/img/structure/B13721294.png)
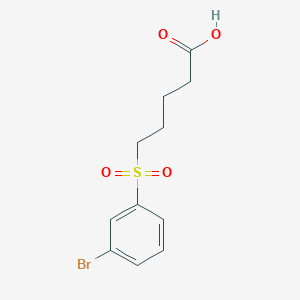
![4-[3-(2,2-Difluoroethoxy)phenyl]-butyric acid](/img/structure/B13721330.png)
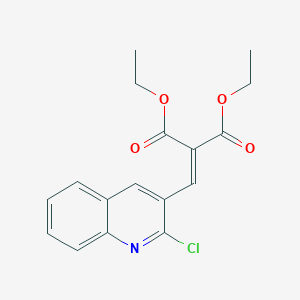

![(3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester](/img/structure/B13721344.png)
![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]isobenzofuran-1,3-dione](/img/structure/B13721345.png)

